METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a heterocyclic organic compound featuring a benzoate ester core linked to a 1,2,4-triazole ring via a sulfanyl-acetamido bridge. The methyl ester at the benzoate position suggests hydrolytic sensitivity, which could influence its stability or bioavailability.
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-14-13(17-16-8)21-7-11(18)15-10-6-4-3-5-9(10)12(19)20-2/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSKLYAPWRNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by the final esterification step to form the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:
Table 1: Structural and Functional Comparison
Key Points of Comparison
Core Heterocycles: The target compound’s 1,2,4-triazole ring differs from the triazine in metsulfuron methyl and the thiadiazole/thiazole in ’s compound . Benzotriazole derivatives () exhibit strong UV absorption and corrosion inhibition, but the target lacks the fused aromatic system required for such roles .
Functional Group Diversity :
- The thioether-acetamido bridge in the target is analogous to sulfur-linked structures in and . Thioethers improve lipid solubility and may influence pharmacokinetics .
- Ester Groups : The target’s methyl ester is smaller and more hydrolytically labile than the ethyl ester in ’s compound, which could affect metabolic stability .
Molecular Weight and Complexity :
- At 306.34 g/mol, the target is simpler than ’s benzotriazole derivative (523.63 g/mol), suggesting better bioavailability but possibly reduced target specificity .
Applications :
- Unlike sulfonylurea herbicides (), the target lacks the sulfonylurea bridge critical for ALS enzyme inhibition, implying divergent biological roles .
- The thiadiazole-thiazole hybrid in may exhibit broader heterocyclic reactivity, whereas the target’s triazole could be optimized for antimicrobial or kinase-inhibitory activity .
Research Findings and Implications
- Synthesis : The target’s synthesis likely parallels methods for triazole-thioether derivatives, such as nucleophilic substitution or coupling reactions (e.g., ’s alkil-2-((5-phenethyl-triazol-3-yl)thio)acetimidates) .
- Stability : Methyl esters (target) are prone to hydrolysis under basic conditions, unlike ethyl esters (), which require stronger bases for cleavage .
- Biological Potential: Triazole derivatives are prominent in antifungals (e.g., fluconazole), suggesting the target could be explored for similar activity, contingent on substituent optimization.
Biological Activity
Methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate is a compound of interest due to its potential biological activities. The structure includes a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate typically involves the reaction of methyl benzoate derivatives with triazole-containing thiols. The process often employs catalysts such as triethylamine in solvent systems like ethanol or dimethylformamide (DMF), leading to products with varying yields depending on the reaction conditions.
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate have exhibited significant activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction. In vitro studies demonstrate that these compounds can significantly reduce cell viability in several cancer lines.
Case Studies
- Antibacterial Activity : A study investigated the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting potent antibacterial activity.
- Cytotoxic Effects : Another case study examined the cytotoxicity of related triazole compounds on human lung cancer cells (A549). The IC50 values were determined to be around 25 µM after 48 hours of treatment, indicating a dose-dependent response.
The biological activity of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis in fungi.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, triggering cell death mechanisms.
Data Summary
Q & A
Q. Advanced
- X-ray diffraction : Obtain single-crystal data (e.g., CCDC-1441403 ) to determine bond angles, torsion angles, and hydrogen-bonding networks.
- Theoretical vs. experimental comparisons : Overlay DFT-optimized structures with crystallographic data to validate computational models .
- Electron density maps : Analyze non-covalent interactions (e.g., π-π stacking of the benzene ring) influencing stability .
What in vitro assays are suitable for evaluating its biological activity?
Q. Basic
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Measure IC₅₀ values against targets like cyclooxygenase (anti-inflammatory) or acetylcholinesterase .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Q. Advanced
- Functional group substitution : Replace the methyl group on the triazole with halogens or electron-withdrawing groups to modulate electronic effects .
- Scaffold hybridization : Fuse the triazole with pyridine or benzothiazole rings to improve target binding .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with enzyme active sites) .
What strategies mitigate purification challenges due to byproduct formation?
Q. Basic
- Chromatographic separation : Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate) to isolate the product .
- Acid-base extraction : Exploit solubility differences by adjusting pH (e.g., protonate amine byproducts for removal) .
- HPLC purification : Employ reverse-phase C18 columns for high-resolution separation of polar impurities .
How should conflicting biological activity data across studies be addressed methodologically?
Q. Advanced
- Dose-response reevaluation : Conduct parallel assays under standardized conditions (e.g., fixed cell lines, serum-free media) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Target validation : Use CRISPR knockouts or RNAi to confirm specificity for suspected molecular targets .
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Oxidation prevention : Add antioxidants (e.g., BHT) to solutions or store under inert gas (N₂/Ar) .
How can computational chemistry predict the compound’s reactivity and metabolic pathways?
Q. Advanced
- DFT simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity .
- Metabolite profiling : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with Schrödinger’s BioLuminate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
